1-(2,5-Xylylazo)-2-naphthol
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Overview
Description
1-[(E)-(2,5-dimethylphenyl)diazenyl]-2-naphthol is a member of naphthols.
Scientific Research Applications
Supramolecular Chemistry and Metal Complexes
- 1-Phenylazo-2-naphthol and 1-(2,4-xylylazo)-2-naphthol form complexes with nickel(II) and copper(II) ions, exhibiting significant supramolecular interactions like π-stacking and CH…π hydrogen interactions, important for crystal structure stability (Ferreira et al., 2015).
Liquid Chromatography and Metal Chelation
- 1-(2-Pyridylazo)-2-naphthol is utilized in liquid chromatography for extraction concentration of metals like palladium, copper, cobalt, and nickel from aqueous solutions (Nikitin et al., 1987).
Tautomerism Studies
- The tautomeric reaction involving proton transfer in derivatives of 1-(phenylazo)-2-naphthol has been investigated, revealing insights into their structure and behavior in solution and crystalline phases (Olivieri et al., 1989).
Ozonolysis
- 1-Phenylazo-2-naphthol undergoes ozonolysis, reacting with ozone to yield various compounds. The reaction mechanism involves electrophilic attack of ozone with the hydrazone tautomer of 1-phenylazo-2-naphthol (Matsui et al., 1984).
Uranium Trace Determination
- 1-(2-Pyridylazo)-2-naphthol reacts with uranium to form a deep red finely divided precipitate, used in determining trace amounts of uranium in solutions (Cheng, 1958).
Azo-Hydrazone Tautomerism in Dyes
- The azo-hydrazone tautomerism in azo dyes, including derivatives of 1-phenylazo-2-naphthol, has been extensively studied, contributing to a better understanding of dye structures and properties (Kelemen, 1981).
NH···O/N···HO Tautomeric Competition
- Studies on 1-(Arylazo)-2-naphthols have shown significant insights into NH···O/N···HO tautomeric competition, contributing to the understanding of hydrogen-bond theory (Gilli et al., 2005).
Properties
CAS No. |
85-82-5 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-7-8-13(2)16(11-12)19-20-18-15-6-4-3-5-14(15)9-10-17(18)21/h3-11,21H,1-2H3 |
InChI Key |
VUSAIZBVVMZCCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=C(C=CC3=CC=CC=C32)O |
85-82-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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